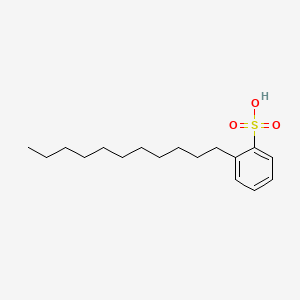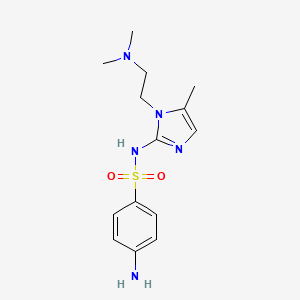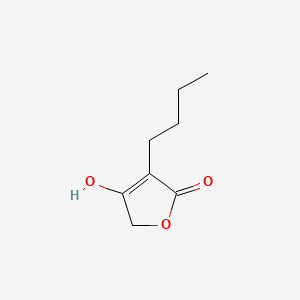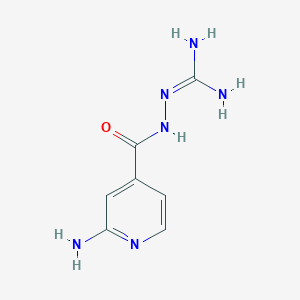
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and hydrazide groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multi-step organic reactions. One common method includes the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under controlled conditions to form the hydrazide derivative. This intermediate is then reacted with guanidine to introduce the aminoiminomethyl group. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential inhibitor of metalloenzymes, which are involved in numerous physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the amino and hydrazide groups, making it less reactive in certain chemical reactions.
2-Amino-4-pyridinecarboxylic acid: Similar structure but without the aminoiminomethyl group, leading to different chemical properties.
Isonicotinic acid hydrazide: Shares the hydrazide group but differs in the position of the carboxylic acid group on the pyridine ring.
Uniqueness
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is unique due to the presence of both amino and hydrazide groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10N6O |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-amino-N-(diaminomethylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N6O/c8-5-3-4(1-2-11-5)6(14)12-13-7(9)10/h1-3H,(H2,8,11)(H,12,14)(H4,9,10,13) |
Clé InChI |
VXTAZRUAUNHEFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)NN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)

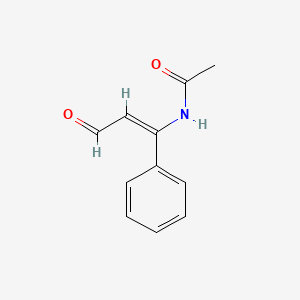
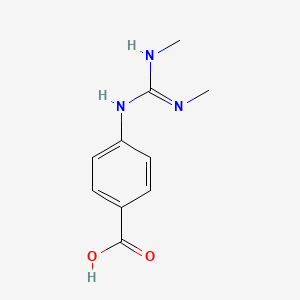
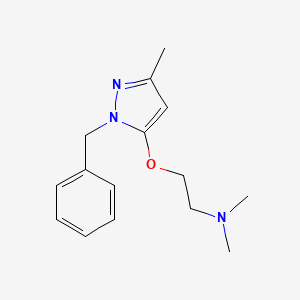
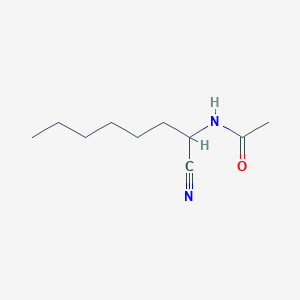
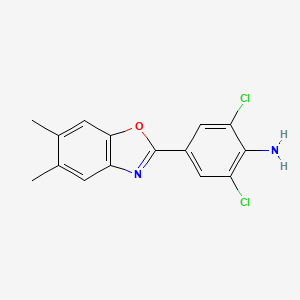

![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
